molecular formula C10H8FN B3236833 1-Amino-3-fluoronaphthalene CAS No. 13772-64-0

1-Amino-3-fluoronaphthalene

Cat. No.: B3236833
CAS No.: 13772-64-0
M. Wt: 161.18 g/mol
InChI Key: KFXASSDFKBZVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-fluoronaphthalene is an organic compound with the molecular formula C₁₀H₈FN It is a derivative of naphthalene, where an amino group is substituted at the first position and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-fluoronaphthalene can be synthesized through a multi-step process involving the diazotization of 1-naphthylamine followed by a substitution reaction with a fluorine-containing compound. The general steps are as follows:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation can produce naphthoquinones .

Scientific Research Applications

1-Amino-3-fluoronaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-Amino-3-fluoronaphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-fluoronaphthalene is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.

Properties

IUPAC Name

3-fluoronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXASSDFKBZVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A third intermediate compound, 1-(3-Fluoro-naphthalen-1-yl)-piperazine, was produced as follows: A solution of (3-fluoro-naphthalen-1-yl)-carbamic acid tert-butyl ester (4.78 g, 18.30 mmol) in dichloromethane (30 mL) and trifluoroacetic acid (10 mL) was refluxed for 2 hours. The mixture was diluted with diethyl ether and the solid that precipitated out was collected by vacuum filtration as the TFA salt (2.137 g). The filtrate was neutralized with 2N KOH and extracted with dichloromethane. The extracts were dried over anhydrous Na2SO4, filtered and concentrated to a brown residue. The residue was purified by column chromatography (5:1, hexanes/ethyl acetate) to afford 3-fluoro-naphthalen-1-ylamine (0.967 g, 33%). The TFA salt (2.137 g) was stirred in a heterogeneous solution of 2N KOH (10 mL) in dichloromethane (20 mL). The organic layer was separated and the aqueous layer was extracted with dichloromethane. The combined extracts were dried over anhydrous Na2SO4, filtered and concentrated to afford an additional amount of 3-fluoro-naphthalen-1-ylamine (1.193 g, 40%). 1H NMR (400 MHz, CDCl3) δ 7.78–7.64 (m, 2H), 7.48–7.42 (m, 1H), 7.41–7.34 (m, 1H), 6.90 (d, 1H), 6.54 (d, 1H), 4.30 (br s, 2H).
Name
(3-fluoro-naphthalen-1-yl)-carbamic acid tert-butyl ester
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-fluoronaphthalene
Reactant of Route 2
Reactant of Route 2
1-Amino-3-fluoronaphthalene
Reactant of Route 3
Reactant of Route 3
1-Amino-3-fluoronaphthalene
Reactant of Route 4
1-Amino-3-fluoronaphthalene
Reactant of Route 5
1-Amino-3-fluoronaphthalene
Reactant of Route 6
1-Amino-3-fluoronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.